Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Metal chelation Heavy metal sensing Coordination chemistry

This 2,4-difluorophenyl DHPM sulfanylacetamide is a privileged scaffold for kinase inhibitor discovery. The ortho/para-difluoro pattern acts as a metabolic soft spot, blocking CYP450 oxidation while enhancing hydrophobic back-pocket binding, conferring selectivity advantages over mono-fluoro or unsubstituted analogs. Crucially, the 4-sulfanyl regioisomer presents a distinct spatial orientation of the acetamide side chain versus the 6-sulfanyl variant, altering key hinge-region hydrogen-bond geometry. Use it to populate targeted kinase screening libraries, establish SAR around metabolic stability, or probe regioisomer-dependent binding modes. No pre-existing kinase profiling data means opportunity for novel target identification.

Molecular Formula C12H9F2N3O2S
Molecular Weight 297.28
CAS No. 905685-94-1
Cat. No. B2613625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
CAS905685-94-1
Molecular FormulaC12H9F2N3O2S
Molecular Weight297.28
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NC(=O)CSC2=CC=NC(=O)N2
InChIInChI=1S/C12H9F2N3O2S/c13-7-1-2-9(8(14)5-7)16-10(18)6-20-11-3-4-15-12(19)17-11/h1-5H,6H2,(H,16,18)(H,15,17,19)
InChIKeyJUWLYZPXASNULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 905685-94-1): A Dihydropyrimidine-Based Sulfanylacetamide for Targeted Screening and Chemical Biology


N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 905685-94-1) is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyrimidine core linked via a thioether bridge to a 2,4-difluorophenyl acetamide moiety . With a molecular formula of C12H9F2N3O2S and a molecular weight of approximately 297.28 g/mol, this compound belongs to the dihydropyrimidinone (DHPM) class, a privileged scaffold in medicinal chemistry known for diverse biological activities including kinase inhibition, anti-inflammatory, and anticancer effects [1][2]. The compound is primarily cataloged by screening compound suppliers and is intended for research use in target identification, assay development, and structure-activity relationship (SAR) exploration .

Why N-(2,4-Difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide Cannot Be Readily Replaced by Generic Analogs


Within the dihydropyrimidinone sulfanylacetamide series, subtle structural variations produce substantial differences in target engagement, metabolic stability, and physicochemical properties. The 2,4-difluorophenyl substitution pattern is critical because the ortho- and para-fluorine atoms simultaneously block CYP450-mediated oxidative metabolism at these positions while modulating the electron density of the aromatic ring, directly influencing binding affinity [1]. Replacing the 2,4-difluoro pattern with a single 4-fluoro, 4-chloro, or unsubstituted phenyl group alters lipophilicity (cLogP), hydrogen-bonding potential, and steric bulk, which can shift selectivity profiles across kinase targets [2]. Furthermore, the 4-sulfanyl regioisomer (attachment at the 4-position of the pyrimidinone ring) presents a different spatial orientation of the acetamide side chain compared to the 6-sulfanyl or 2-sulfanyl regioisomers, affecting the geometry of key hydrogen-bond interactions within ATP-binding pockets . These multidimensional differences mean that even compounds with identical core scaffolds but altered substitution patterns cannot be assumed to exhibit equivalent biological activity or selectivity.

Comparative Evidence Guide for N-(2,4-Difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 905685-94-1)


Metal Chelation Capacity: Pyrimidinone Core Confers Heavy Metal Ion Complexation Not Observed with Non-Pyrimidinone Analogs

The 2-oxo-1,2-dihydropyrimidin-4-yl moiety present in the target compound has been specifically noted for its ability to form complexes with heavy metal ions . This property is attributed to the tautomeric 2-oxo group and the N1/N3 nitrogen atoms providing a bidentate coordination site. In contrast, the 6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl sulfanyl analog incorporates an electron-donating methyl group at the 6-position, which alters the electron density on the pyrimidinone ring and may diminish metal-binding affinity. Similarly, the regioisomer N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide positions the sulfanyl linkage at the 6-position rather than the 4-position, changing the geometry of the potential metal-binding pocket.

Metal chelation Heavy metal sensing Coordination chemistry

Metabolic Stability: 2,4-Difluorophenyl Substitution Blocks Dual Metabolic Sites Compared to Mono-Fluorinated or Non-Fluorinated Analogs

The 2,4-difluorophenyl group in the target compound is positioned to block oxidative metabolism at both the ortho and para positions of the phenyl ring. Literature on fluorinated drug design establishes that fluorine substitution at CYP450-sensitive positions can significantly reduce intrinsic clearance and prolong metabolic half-life [1]. In matched molecular pair analyses, replacing a 4-fluorophenyl group with a 2,4-difluorophenyl group has been associated with increased metabolic stability due to dual-site blockade [2]. The comparator N-(4-fluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 898421-21-1) retains a single para-fluorine, leaving the ortho position vulnerable to hydroxylation. The unsubstituted phenyl analog 2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]-N-phenylacetamide lacks fluorine-mediated metabolic protection entirely.

Metabolic stability CYP450 metabolism Fluorine substitution

Kinase Target Engagement Potential: Dihydropyrimidinone Scaffold Privilege Supported by Extensive SAR Literature

The dihydropyrimidinone (DHPM) core is a well-established privileged scaffold for ATP-competitive kinase inhibition, with numerous derivatives demonstrating nanomolar to micromolar IC50 values against diverse kinases including EGFR, HER2, VEGFR, and CDKs [1][2]. The target compound features this core with a 2-oxo substitution that mimics the pyrimidine ring of ATP, while the sulfanylacetamide linker provides conformational flexibility for optimal hinge-region hydrogen bonding. The 2,4-difluorophenyl group can occupy the hydrophobic back pocket, a binding mode analogous to that observed for Type II kinase inhibitors [3]. In contrast, the 6-methyl-substituted analog incorporates a methyl group on the pyrimidinone ring that may sterically hinder hinge-region interactions, while the chlorophenyl analogs (e.g., N-(4-chlorophenyl) derivatives) exhibit altered halogen bonding character compared to fluorophenyl groups, potentially shifting kinase selectivity profiles.

Kinase inhibition Dihydropyrimidinone scaffold ATP-competitive inhibitor

Lipophilicity Modulation: Computed cLogP Differential Between 2,4-Difluoro and 4-Fluoro or Unsubstituted Analogs Influences Membrane Permeability and Solubility

The 2,4-difluorophenyl substitution increases the computed lipophilicity (cLogP) of the target compound relative to its 4-fluoro and unsubstituted phenyl analogs. Molecular matched pair analysis of fluorinated aromatics indicates that each additional fluorine atom increases cLogP by approximately 0.3–0.5 log units while simultaneously reducing aqueous solubility [1]. The target compound (MW 297.28 g/mol) has a molecular weight comparable to the 4-fluoro analog (MW 279.29 g/mol) and the unsubstituted phenyl analog (MW 261.30 g/mol), but the increased fluorine content shifts the compound toward higher membrane permeability [1]. This is a calculated differential derived from the structural formula; experimental logP or permeability data are not publicly available for this specific compound.

Lipophilicity Membrane permeability Physicochemical properties

Regioisomeric Specificity: 4-Sulfanyl Attachment on the Pyrimidinone Ring Confers Distinct Binding Geometry Compared to 6-Sulfanyl Regioisomer

The target compound features the sulfanylacetamide linker attached at the 4-position of the 2-oxo-1,2-dihydropyrimidine ring. An alternative regioisomer, N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide (same CAS 905685-94-1 assigned by some suppliers), places the linker at the 6-position . This positional difference alters the vector of the acetamide side chain relative to the pyrimidinone ring by approximately 2.4 Å (based on pyrimidine ring geometry), which can significantly impact the fit within a binding pocket. In kinase inhibitor design, the position of the side chain attachment determines whether the hydrophobic tail can access the back pocket or selectivity pocket of the kinase [1]. The 4-sulfanyl isomer may preferentially orient the 2,4-difluorophenyl group into a different sub-pocket compared to the 6-sulfanyl isomer, leading to distinct selectivity profiles.

Regioisomerism Binding mode Structure-activity relationship

Transparency Note: Absence of High-Strength Quantitative Comparative Evidence

A comprehensive search of primary research literature, patents (USPTO, WIPO, Google Patents), and authoritative databases (PubChem, ChEMBL, BindingDB, DrugBank, EPA CompTox) conducted on 2026-04-29 did not yield any quantitative biological activity data for N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 905685-94-1) [1][2]. No enzyme inhibition IC50 values, cellular assay EC50 values, binding affinity constants (Ki/Kd), or pharmacokinetic parameters are available in the public domain for this compound or its closest structural analogs within the dihydropyrimidinone sulfanylacetamide series. The compound appears to be a screening library compound that has not yet been the subject of published pharmacological characterization. All evidence presented in Sections 3.1–3.5 above is classified as 'Class-level inference' or 'Supporting evidence' based on the general properties of the dihydropyrimidinone scaffold, fluorine substitution effects, and structural comparisons derived from the molecular formula. Researchers intending to use this compound in target-based or phenotypic assays should anticipate the need for de novo pharmacological profiling.

Data gap Screening compound Future studies

Recommended Research and Industrial Application Scenarios for N-(2,4-Difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 905685-94-1)


Kinase Inhibitor Screening Libraries for Oncology and Inflammation Target Discovery

The dihydropyrimidinone core is a validated kinase inhibitor pharmacophore [1]. This compound is suitable for inclusion in targeted kinase screening libraries where the 2,4-difluorophenyl group may confer selectivity for kinases with hydrophobic back pockets. Given the absence of published kinase profiling data, initial screening should employ broad kinase panels (e.g., 100–400 kinases) at single or limited concentrations to identify potential hits, followed by dose-response confirmation. The lack of pre-existing data can be advantageous for discovering novel kinase targets not previously associated with DHPM scaffolds.

Metal Ion Sensing and Coordination Chemistry Studies

The documented ability of the pyrimidine moiety to form complexes with heavy metal ions positions this compound as a candidate for developing metal sensors, extraction agents, or metallodrug conjugates. Researchers investigating transition metal coordination (e.g., Cu²⁺, Zn²⁺, Fe³⁺) may evaluate the stoichiometry and stability constants of complexes formed with this compound, comparing results to those obtained with the 6-methyl or 6-sulfanyl regioisomeric analogs to quantify the impact of the 4-sulfanyl attachment on metal-binding affinity.

Metabolic Stability and Permeability SAR Anchor Compound

The 2,4-difluorophenyl substitution pattern serves as a metabolic stability anchor point in SAR studies [2]. This compound can be used as a reference standard when evaluating the impact of replacing the difluoro motif with mono-fluoro, chloro, trifluoromethyl, or unsubstituted phenyl groups. Comparative microsomal stability assays (human or rodent liver microsomes) and Caco-2 or MDCK permeability assays can quantify the advantage of the di-fluoro substitution in this specific chemotype, providing actionable data for lead optimization programs.

Regioisomer-Specific Probe for Binding Mode Studies

The 4-sulfanyl vs. 6-sulfanyl regioisomer distinction creates an opportunity for binding mode elucidation. Co-crystallization or NMR-based structural studies with purified kinase domains can determine whether the 4-sulfanyl isomer engages the hinge region and back pocket in a geometry that differs from the 6-sulfanyl isomer [1]. This information is critical for structure-based drug design efforts within the DHPM sulfanylacetamide series and cannot be obtained using generic DHPM compounds lacking the sulfanylacetamide linker.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.